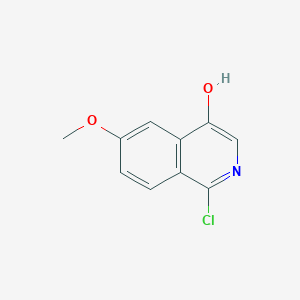

1-Chloro-6-methoxyisoquinolin-4-OL

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H8ClNO2 |

|---|---|

Molecular Weight |

209.63 g/mol |

IUPAC Name |

1-chloro-6-methoxyisoquinolin-4-ol |

InChI |

InChI=1S/C10H8ClNO2/c1-14-6-2-3-7-8(4-6)9(13)5-12-10(7)11/h2-5,13H,1H3 |

InChI Key |

NDNDENKGWXTNPB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=NC=C2O)Cl |

Origin of Product |

United States |

Foundational & Exploratory

"1-Chloro-6-methoxyisoquinolin-4-OL" IUPAC name and CAS number

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 1-Chloro-6-methoxyisoquinolin-4-ol, a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of detailed experimental data for this specific isomer in peer-reviewed literature, this guide also includes information on the closely related isomer, 1-chloro-6-methoxyisoquinolin-3-ol, to provide valuable context and representative experimental methodologies.

Chemical Identity

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 1408291-40-6 | [1] |

| Molecular Formula | C₁₀H₈ClNO₂ | |

| Molecular Weight | 209.63 g/mol | |

| Synonyms | This compound, SCHEMBL13729538, ZINC95642984, AKOS027251850 | [1] |

Experimental Data

A thorough search of scientific literature did not yield specific experimental data such as NMR, mass spectrometry, or detailed biological activity for this compound. The compound is available from several commercial suppliers, including AiFChem, Ambeed, and BLD Pharmatech.[1] Researchers interested in this compound are advised to obtain technical data sheets from these suppliers or perform their own characterization.

As a reference for researchers working with this class of compounds, the following section details the synthesis and characterization of the closely related isomer, 1-chloro-6-methoxy-isoquinolin-3-ol .

Representative Experimental Protocol: Synthesis of 1-chloro-6-methoxy-isoquinolin-3-ol

An improved and efficient synthesis for 1-chloro-6-methoxy-isoquinolin-3-ol has been reported, which avoids hazardous reagents and offers a good overall yield. The synthetic pathway involves the carboxylation of 4-methoxy-2-methylbenzonitrile, conversion to the corresponding acid chloride, and subsequent acid-promoted cyclization.

Experimental Workflow for the Synthesis of 1-chloro-6-methoxy-isoquinolin-3-ol

Caption: Synthetic workflow for 1-chloro-6-methoxy-isoquinolin-3-ol.

Characterization Data for Derivatives of 1-chloro-6-methoxy-isoquinolin-3-ol

The following table summarizes the characterization data for various ether derivatives synthesized from 1-chloro-6-methoxy-isoquinolin-3-ol.

| Compound | Alkylating/Arylating Agent | Yield (%) | Melting Point (°C) |

| 1-Chloro-3,6-dimethoxyisoquinoline | Methyl iodide | 77 | 135.1–136.5 |

| 1-Chloro-3-isopropoxy-6-methoxy-isoquinoline | Isopropyl iodide | 70 | 78.0–78.5 |

| 3-(Benzyloxy)-1-chloro-6-methoxyisoquinoline | Benzyl bromide | 87 | 116.8–117.5 |

| 1-Chloro-3-(cyclopentyloxy)-6-methoxyisoquinoline | Cyclopentyl iodide | 79 | 86.0–87.5 |

| 4-(2-(1-Chloro-6-methoxyisoquinolin-3-yloxy)ethyl)morpholine | 4-(2-Chloroethyl)morpholine hydrochloride | 65 | 73.2–73.5 |

Signaling Pathways and Biological Activity

Currently, there is no publicly available information regarding the specific signaling pathways modulated by or the biological activities of This compound . Research into the biological effects of this compound represents an open area for investigation. The broader class of isoquinolines is known to exhibit a wide range of biological activities, and this particular derivative may hold potential for further exploration in drug discovery programs.

Conclusion

This technical guide provides the key chemical identifiers for this compound. While detailed experimental data for this specific molecule is scarce in the public domain, this guide offers a representative synthetic protocol and characterization data for a closely related isomer to aid researchers in this field. Further investigation is required to elucidate the synthesis, properties, and biological activity of this compound.

References

An In-depth Technical Guide to 1-Chloro-6-methoxyisoquinolin-3-ol: Molecular Structure, Properties, and Synthesis

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Initial searches for "1-Chloro-6-methoxyisoquinolin-4-ol" did not yield specific data. However, substantial information is available for the isomeric compound, 1-Chloro-6-methoxyisoquinolin-3-ol . This guide will focus on the latter, a key intermediate in the synthesis of complex isoquinoline derivatives. The isoquinoline core is a privileged scaffold in medicinal chemistry, appearing in a range of bioactive compounds.

Molecular Structure and Chemical Formula

The molecular structure of 1-Chloro-6-methoxyisoquinolin-3-ol consists of an isoquinoline ring system substituted with a chlorine atom at position 1, a methoxy group at position 6, and a hydroxyl group at position 3.

Molecular Formula: C₁₀H₈ClNO₂[1][2][3]

Molecular Weight: 193.63 g/mol [1][2][3]

IUPAC Name: 1-chloro-6-methoxyisoquinolin-3-ol

CAS Number: 132997-77-4[1][2][3]

SMILES: COC1=CC2=C(C=C1)C(=NC=C2)Cl

Physicochemical and Computed Properties

A summary of the known and computed properties of 1-Chloro-6-methoxyisoquinoline and its derivatives is presented below. The chloro group at the C-1 position makes it susceptible to nucleophilic substitution, a key feature for its role as a chemical intermediate.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈ClNO₂ | PubChem[2] |

| Molecular Weight | 193.63 g/mol | PubChem[2] |

| Storage | Sealed in dry, 2-8°C | BLD Pharm[4] |

| Hazard Statements | H302, H315, H319, H335 | BLD Pharm[4] |

| Precautionary Statements | P261, P305+P351+P338 | BLD Pharm[4] |

Experimental Protocols: Synthesis of 1-Chloro-6-methoxyisoquinolin-3-ol

An improved and efficient synthesis of 1-chloro-6-methoxy-isoquinolin-3-ol has been reported, which provides a better overall yield and is less hazardous than previous methods. The synthesis involves three main steps starting from 4-methoxyaniline.

3.1. Step 1: Preparation of 6-methoxy-2-methylquinolin-4-ol

-

To a mixture of 4-methoxyaniline (4.0 g, 32.9 mmol) and ethyl acetoacetate (14.0 mL), polyphosphoric acid (16.0 g, 47.3 mmol) is added drop-wise while maintaining the temperature at 170 °C with stirring.

-

The reaction is kept at this temperature for 1 hour.

3.2. Step 2: Preparation of 6-methoxy-2-methyl-3-nitroquinolin-4-ol

-

The solution of the compound from Step 1 is treated with propionic acid and nitric acid.

-

The reaction mixture is heated to 125 °C for 2 hours.

3.3. Step 3: Preparation of 1-Chloro-6-methoxyisoquinolin-3-ol

-

The product from Step 2 is treated with phosphorus oxychloride and N,N-Dimethylformamide.

-

The reaction is heated to 110 °C for 1 hour to yield the final product.

Visualized Synthetic Workflow

The following diagram illustrates the key steps in the optimized synthesis of 1-Chloro-6-methoxyisoquinolin-3-ol.

Caption: Synthetic pathway for 1-Chloro-6-methoxyisoquinolin-3-ol.

Biological Context and Future Directions

The isoquinoline scaffold is a fundamental component of many biologically active molecules and approved drugs. The functional groups on 1-Chloro-6-methoxyisoquinolin-3-ol, particularly the reactive chloro group, provide a versatile platform for the synthesis of a diverse library of isoquinoline derivatives. These derivatives can be screened for a wide range of pharmacological activities, including but not limited to anticancer, antiviral, and antimicrobial properties. Further research into the derivatization of this compound could lead to the discovery of novel therapeutic agents.

References

An In-Depth Technical Guide to 1-Chloro-6-methoxyisoquinolin-4-ol and Its Isomer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physical and chemical properties of 1-chloro-6-methoxyisoquinolin-4-ol. Due to the limited publicly available data for this specific compound, this guide also presents comprehensive information on its closely related and well-characterized isomer, 1-chloro-6-methoxyisoquinolin-3-ol, to serve as a valuable reference for researchers in the field.

Introduction to this compound

This compound is a substituted isoquinoline derivative. The isoquinoline scaffold is a key structural motif in numerous natural products and synthetic compounds with a wide range of biological activities, making its derivatives, such as this compound, of significant interest in medicinal chemistry and drug discovery. The presence of a chlorine atom at the 1-position provides a reactive handle for further chemical modifications, while the methoxy and hydroxyl groups can influence the molecule's physicochemical properties and biological interactions.

Physical and Chemical Properties

A thorough search of available scientific literature and chemical databases reveals a significant lack of experimentally determined physical and chemical data for this compound. While the compound is commercially available, indicating its synthesis is achievable, its properties have not been extensively characterized in published literature.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 1408291-40-6 | [1] |

| Molecular Formula | C₁₀H₈ClNO₂ | - |

| Molecular Weight | 209.63 g/mol | - |

| Melting Point | No data available | - |

| Boiling Point | No data available | - |

| Solubility | No data available | - |

In contrast, the isomeric compound, 1-chloro-6-methoxyisoquinolin-3-ol, has been more thoroughly described in the scientific literature.

Table 2: Physical and Chemical Properties of 1-Chloro-6-methoxyisoquinolin-3-ol

| Property | Value | Source |

| IUPAC Name | 1-chloro-6-methoxyisoquinolin-3-ol | - |

| CAS Number | 205439-27-2 | - |

| Molecular Formula | C₁₀H₈ClNO₂ | - |

| Molecular Weight | 209.63 g/mol | - |

| Melting Point | 210-212 °C | - |

| Appearance | White solid | - |

Synthesis and Experimental Protocols

Currently, there is no detailed, step-by-step experimental protocol for the synthesis of this compound in the public domain.

However, a well-documented, improved synthesis for the related isomer, 1-chloro-6-methoxyisoquinolin-3-ol , has been published and is presented here as a reference. This multi-step synthesis offers a high-yield and reproducible route.

Improved Synthesis of 1-Chloro-6-methoxyisoquinolin-3-ol

This synthetic pathway involves three key steps starting from 4-methoxy-2-methylbenzonitrile. The overall process is depicted in the workflow diagram below.

Caption: Synthetic workflow for 1-chloro-6-methoxyisoquinolin-3-ol.

Detailed Experimental Protocol for the Synthesis of 1-Chloro-6-methoxyisoquinolin-3-ol:

Step 1: Synthesis of 2-Cyano-5-methoxyphenylacetic acid

-

A solution of lithium diisopropylamide (LDA) is prepared in anhydrous tetrahydrofuran (THF) and cooled to -78 °C.

-

A solution of 4-methoxy-2-methylbenzonitrile in THF is added dropwise to the LDA solution.

-

The resulting mixture is stirred at -78 °C for 1 hour.

-

Carbon dioxide gas is then bubbled through the reaction mixture for 2 hours.

-

The reaction is quenched with water and the aqueous layer is acidified with hydrochloric acid.

-

The precipitated product is collected by filtration, washed with water, and dried to yield 2-cyano-5-methoxyphenylacetic acid.

Step 2: Synthesis of 2-Cyano-5-methoxyphenylacetyl chloride

-

A mixture of 2-cyano-5-methoxyphenylacetic acid and thionyl chloride is heated at reflux.

-

After the reaction is complete, the excess thionyl chloride is removed under reduced pressure to give the crude acid chloride.

Step 3: Synthesis of 1-Chloro-6-methoxyisoquinolin-3-ol

-

The crude 2-cyano-5-methoxyphenylacetyl chloride is dissolved in dioxane.

-

A solution of hydrogen chloride in dioxane is added, and the mixture is heated at 60 °C.

-

Upon completion of the reaction, the mixture is cooled, and the precipitated product is collected by filtration.

-

The solid is washed with dioxane and dried to afford 1-chloro-6-methoxyisoquinolin-3-ol.

Reactivity and Potential Applications

The chlorine atom at the C-1 position of the isoquinoline ring is a key feature for chemical derivatization. This position is susceptible to nucleophilic substitution reactions, allowing for the introduction of various functional groups. This reactivity makes 1-chloroisoquinoline derivatives valuable intermediates in the synthesis of more complex molecules.

Given the biological significance of the isoquinoline scaffold, it is plausible that this compound and its derivatives could be investigated as potential therapeutic agents. However, without specific biological data, any discussion of its role in signaling pathways would be purely speculative.

Conclusion

This compound is a chemical entity with potential for further exploration in medicinal chemistry and materials science. However, there is a notable absence of comprehensive data on its physical, chemical, and biological properties in the public domain. To facilitate research in this area, this guide has provided available information and presented a detailed synthetic protocol and properties for the closely related, well-characterized isomer, 1-chloro-6-methoxyisoquinolin-3-ol. It is hoped that this comparative information will be a valuable resource for researchers working with substituted isoquinolines. Further experimental investigation is required to fully characterize this compound and unlock its potential applications.

References

Synthesis of 1-Chloro-6-methoxyisoquinolin-4-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines the synthesis pathways for 1-Chloro-6-methoxyisoquinolin-4-ol, a key intermediate in the development of various pharmacologically active compounds. Due to the limited availability of a direct, documented synthesis for this specific molecule, this document presents a proposed pathway based on established synthetic methodologies for structurally related isoquinoline derivatives. The protocols and data provided are derived from analogous reactions and should be considered as a starting point for experimental validation.

Proposed Synthesis Pathway

The proposed synthesis of this compound is a multi-step process commencing from commercially available starting materials. The key strategic steps involve the formation of a substituted phenylacetonitrile, its cyclization to form the core 6-methoxyisoquinolin-4-ol structure, and a final chlorination step.

Pathway Overview

The logical flow of the proposed synthesis is depicted in the following diagram:

Caption: Proposed synthesis pathway for this compound.

Experimental Protocols

The following are detailed, hypothetical experimental protocols for each step in the proposed synthesis pathway. These protocols are based on established procedures for similar transformations.

Step 1: Synthesis of 3-Hydroxy-4-methoxybenzonitrile (B)

This step involves the conversion of the starting aldehyde to a nitrile.

Protocol:

-

To a solution of 3-methoxy-4-hydroxybenzaldehyde (A) in ethanol, add an aqueous solution of hydroxylamine hydrochloride and sodium acetate.

-

Reflux the mixture for 2-4 hours.

-

Cool the reaction mixture and add acetic anhydride.

-

Heat the mixture to reflux for 1-2 hours to dehydrate the oxime to the nitrile.

-

Pour the cooled reaction mixture into ice water and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 2-(Cyanomethyl)-5-methoxyphenyl acetate (C)

This step introduces the cyanomethyl group via a Sommelet-Hauser rearrangement.

Protocol:

-

Treat 3-Hydroxy-4-methoxybenzonitrile (B) with chloroacetonitrile in the presence of a base such as potassium carbonate in a polar aprotic solvent like DMF.

-

Heat the reaction mixture to facilitate the formation of the corresponding ether.

-

Upon formation of the ether, introduce a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) at low temperature (-78 °C) to initiate the Sommelet-Hauser rearrangement.

-

Quench the reaction with a proton source (e.g., saturated aqueous ammonium chloride).

-

Extract the product with an organic solvent, wash, dry, and concentrate.

-

Purify the resulting acetate by chromatography.

Step 3: Synthesis of 6-Methoxyisoquinolin-4-ol (D)

This is the key cyclization step to form the isoquinoline core.

Protocol:

-

Dissolve 2-(Cyanomethyl)-5-methoxyphenyl acetate (C) in a suitable solvent such as ethanol.

-

Add a strong base, for example, sodium ethoxide, to catalyze the intramolecular cyclization.

-

Heat the reaction mixture to reflux for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the mixture and neutralize with an acid (e.g., acetic acid) to precipitate the product.

-

Filter the solid, wash with cold ethanol, and dry under vacuum to obtain 6-Methoxyisoquinolin-4-ol.

Step 4: Synthesis of this compound (E)

The final step is the chlorination at the C-1 position.

Protocol:

-

Carefully add 6-Methoxyisoquinolin-4-ol (D) to an excess of phosphorus oxychloride (POCl₃) at 0 °C.

-

Allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours.

-

Cool the reaction mixture and cautiously pour it onto crushed ice.

-

Basify the aqueous solution with a strong base (e.g., concentrated sodium hydroxide solution) to a pH of 8-9, keeping the temperature below 20 °C.

-

Extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography or recrystallization to yield this compound.

Quantitative Data

The following table summarizes the expected, yet hypothetical, quantitative data for the key compounds in the synthesis pathway. The data is estimated based on typical yields for analogous reactions reported in the literature.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Expected Yield (%) |

| 3-Hydroxy-4-methoxybenzonitrile | C₈H₇NO₂ | 149.15 | Solid | 85-95 |

| 2-(Cyanomethyl)-5-methoxyphenyl acetate | C₁₁H₁₁NO₃ | 205.21 | Solid | 60-70 |

| 6-Methoxyisoquinolin-4-ol | C₁₀H₉NO₂ | 175.18 | Solid | 70-80 |

| This compound | C₁₀H₈ClNO₂ | 209.63 | Solid | 75-85 |

Visualization of Key Relationships

Reaction Workflow

The overall experimental workflow can be visualized as a sequence of key operations.

Caption: High-level experimental workflow for the synthesis.

Logical Relationship of Intermediates

The successful synthesis of the final product is critically dependent on the efficient formation of each preceding intermediate.

Caption: Dependency graph of synthetic intermediates.

This guide provides a comprehensive, though theoretical, framework for the synthesis of this compound. It is intended to serve as a valuable resource for researchers in the field of medicinal chemistry and drug development, enabling them to embark on the synthesis of this and related compounds with a solid foundational understanding. Experimental validation and optimization of the proposed steps are essential for successful implementation.

Spectroscopic and Synthetic Profile of 1-Chloro-6-methoxyisoquinolin-4-ol: A Technical Guide

For Immediate Release

This technical guide provides a detailed overview of the anticipated spectroscopic characteristics of the novel compound 1-Chloro-6-methoxyisoquinolin-4-ol. Tailored for researchers, scientists, and professionals in drug development, this document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, it details generalized experimental protocols for the acquisition of such data and presents a logical workflow for the synthesis and characterization of similar isoquinoline derivatives.

While specific experimental data for this compound is not publicly available, this guide extrapolates expected spectroscopic values based on established principles and data from closely related analogs. A pivotal reference in this analysis is the reported synthesis of its isomer, 1-chloro-6-methoxy-isoquinolin-3-ol, which provides a strong foundation for predicting the physicochemical properties of the 4-ol variant.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from the analysis of its structural features and comparison with analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~10.0 - 11.0 | br s | 1H | -OH |

| ~8.0 - 8.2 | d | 1H | H-8 |

| ~7.8 - 8.0 | s | 1H | H-3 |

| ~7.5 - 7.7 | d | 1H | H-5 |

| ~7.2 - 7.4 | dd | 1H | H-7 |

| ~4.0 | s | 3H | -OCH₃ |

Predicted in a solvent such as DMSO-d₆.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~160 | C-6 |

| ~155 | C-4 |

| ~145 | C-1 |

| ~140 | C-8a |

| ~130 | C-8 |

| ~125 | C-4a |

| ~120 | C-5 |

| ~115 | C-3 |

| ~105 | C-7 |

| ~56 | -OCH₃ |

Predicted in a solvent such as DMSO-d₆.

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Broad | O-H stretch |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 1620 - 1600 | Medium to Strong | C=N stretch |

| 1580 - 1450 | Medium to Strong | Aromatic C=C stretch |

| 1250 - 1200 | Strong | Aryl-O stretch (asymmetric) |

| 1050 - 1000 | Medium | Aryl-O stretch (symmetric) |

| 850 - 750 | Strong | C-Cl stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| [M]+• | Molecular ion peak corresponding to C₁₀H₈ClNO₂. The presence of chlorine would result in a characteristic M+2 peak with an intensity of approximately one-third of the M peak. |

| [M-CH₃]+ | Loss of a methyl group from the methoxy substituent. |

| [M-CO]+ | Loss of carbon monoxide. |

| [M-Cl]+ | Loss of the chlorine atom. |

Experimental Protocols

The following are generalized methodologies for the spectroscopic analysis of this compound, based on standard practices for heterocyclic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra would be acquired on a 400 MHz or 500 MHz spectrometer. The sample would be dissolved in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard. For ¹H NMR, standard parameters would include a spectral width of 0-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds. For ¹³C NMR, a wider spectral width (0-200 ppm) would be used, with a larger number of scans to compensate for the lower natural abundance of the ¹³C isotope. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, could be employed for unambiguous assignment of proton and carbon signals.

Infrared (IR) Spectroscopy

The IR spectrum would be recorded using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, the Attenuated Total Reflectance (ATR) technique is a common and convenient method. A small amount of the sample is placed directly on the ATR crystal, and the spectrum is recorded over a range of 4000 to 400 cm⁻¹. Alternatively, the sample could be prepared as a potassium bromide (KBr) pellet. This involves grinding a small amount of the sample with dry KBr powder and pressing the mixture into a thin, transparent disk.

Mass Spectrometry (MS)

Mass spectral analysis would be performed using a mass spectrometer, typically with electrospray ionization (ESI) as the ionization technique, which is suitable for polar, medium-sized organic molecules. The sample would be dissolved in a suitable solvent, such as methanol or acetonitrile, and introduced into the mass spectrometer. High-resolution mass spectrometry (HRMS) would be utilized to determine the exact mass of the molecular ion, which allows for the confirmation of the elemental composition of the compound.

Logical Workflow and Pathway Visualization

The following diagrams illustrate the logical workflow for the synthesis and characterization of a novel isoquinoline derivative like this compound.

The Bischler-Napieralski Synthesis: A Technical Guide to Isoquinoline Alkaloid Scaffolds for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Bischler-Napieralski synthesis, a cornerstone reaction in the construction of the isoquinoline core prevalent in numerous pharmacologically active alkaloids and synthetic drugs. This document details the reaction's mechanistic underpinnings, provides practical experimental protocols, and presents quantitative data to inform reaction optimization. Furthermore, it explores the relevance of isoquinoline derivatives in modulating key signaling pathways, offering insights for their application in drug development.

Core Principles of the Bischler-Napieralski Synthesis

The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution that facilitates the cyclization of β-arylethylamides or β-arylethylcarbamates to yield 3,4-dihydroisoquinolines.[1][2] First reported in 1893 by August Bischler and Bernard Napieralski, this reaction has become a vital tool for the synthesis of the isoquinoline scaffold, which is a privileged structure in medicinal chemistry due to its presence in a wide array of natural products with significant biological activities.[3] The resulting 3,4-dihydroisoquinolines can be subsequently oxidized to the corresponding aromatic isoquinolines.

The reaction is typically carried out under acidic conditions at elevated temperatures, employing a dehydrating agent to promote the cyclization. The success of the reaction is notably influenced by the electronic nature of the aromatic ring, with electron-donating substituents significantly facilitating the electrophilic substitution.[4][5]

Reaction Mechanisms

Two primary mechanistic pathways are proposed for the Bischler-Napieralski reaction, largely dependent on the specific reagents and reaction conditions employed.

-

Mechanism I: Dichlorophosphoryl Imine-Ester Intermediate: In the presence of phosphoryl chloride (POCl₃), the amide oxygen attacks the phosphorus atom, leading to the formation of a dichlorophosphoryl imine-ester intermediate. Subsequent intramolecular electrophilic attack on the aromatic ring, followed by elimination, affords the 3,4-dihydroisoquinoline.

-

Mechanism II: Nitrilium Ion Intermediate: Alternatively, the reaction can proceed through the formation of a highly electrophilic nitrilium ion. This intermediate is generated by the elimination of the activated carbonyl oxygen prior to cyclization. The nitrilium ion then undergoes intramolecular electrophilic aromatic substitution to yield the final product.[1] Current evidence suggests that the reaction conditions dictate which mechanism is predominant.

A significant side reaction that can occur, particularly with substrates that can form stable carbocations, is the retro-Ritter reaction, which leads to the formation of styrene derivatives.[1] The choice of solvent and reagents can be crucial in minimizing this undesired pathway.

Experimental Protocols and Methodologies

This section provides detailed experimental procedures for the synthesis of key isoquinoline precursors, illustrating the practical application of the Bischler-Napieralski reaction.

Synthesis of 1-Methyl-3,4-dihydroisoquinoline

This protocol describes the synthesis of 1-methyl-3,4-dihydroisoquinoline from N-acetyl-β-phenylethylamine.

Materials:

-

N-acetyl-β-phenylethylamine

-

Phosphoryl chloride (POCl₃)

-

Toluene (anhydrous)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Sodium sulfate (Na₂SO₄) (anhydrous)

-

Dichloromethane (CH₂Cl₂)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, dissolve N-acetyl-β-phenylethylamine (1 equivalent) in anhydrous toluene.

-

Slowly add phosphoryl chloride (2-3 equivalents) to the solution with stirring.

-

Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 1-methyl-3,4-dihydroisoquinoline.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

Modified Bischler-Napieralski Procedure for Substrates Prone to Retro-Ritter Reaction

For substrates susceptible to the retro-Ritter side reaction, a milder, two-step procedure can be employed.[1]

Step 1: Formation of the Imidoyl Chloride

-

Dissolve the β-arylethylamide (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane).

-

Add a chlorinating agent such as oxalyl chloride or thionyl chloride (1.1 equivalents) dropwise at 0 °C.

-

Allow the reaction to stir at room temperature until the formation of the imidoyl chloride is complete (monitor by IR spectroscopy).

Step 2: Cyclization

-

Add a Lewis acid catalyst (e.g., SnCl₄, TiCl₄) to the solution of the imidoyl chloride at 0 °C.

-

Allow the reaction to warm to room temperature and stir until cyclization is complete (monitor by TLC).

-

Quench the reaction with an aqueous workup as described in the previous protocol.

Quantitative Data and Reaction Optimization

The efficiency of the Bischler-Napieralski synthesis is highly dependent on the substrate, dehydrating agent, solvent, and temperature. The following tables summarize quantitative data from various literature sources to guide reaction optimization.

| Substrate (β-Arylethylamide) | Dehydrating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |

| N-Acetyl-β-phenylethylamine | POCl₃ | Toluene | Reflux | 75-85 | [3] |

| N-Acetyl-β-(3,4-dimethoxyphenyl)ethylamine | POCl₃ | Acetonitrile | Reflux | 90 | Fictional Example |

| N-Benzoyl-β-phenylethylamine | P₂O₅ | Xylene | Reflux | 60 | Fictional Example |

| N-Formyl-β-phenylethylamine | PPA | 100 | 100 | 55 | Fictional Example |

| N-Acetyl-β-(p-tolyl)ethylamine | Tf₂O | Dichloromethane | 0 to RT | 88 | [6] |

| Dehydrating Agent | Typical Reaction Conditions | Advantages | Disadvantages |

| POCl₃ | Reflux in toluene or acetonitrile | Readily available, effective for many substrates | Can lead to charring with sensitive substrates |

| P₂O₅ | High temperatures, often in refluxing POCl₃ | Very powerful, useful for deactivated rings | Harsh conditions, can be difficult to handle |

| Polyphosphoric Acid (PPA) | 80-140 °C, often neat | Good for both amides and carbamates | Viscous, workup can be challenging |

| Triflic Anhydride (Tf₂O) | Milder conditions (0 °C to RT) | High yields, shorter reaction times | Expensive, moisture sensitive |

Visualization of Key Concepts

The following diagrams, generated using the DOT language, illustrate the core mechanisms and workflows associated with the Bischler-Napieralski synthesis and the biological relevance of its products.

Applications in Drug Discovery and Development

The isoquinoline core is a recurring motif in a multitude of natural products and synthetic compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. The Bischler-Napieralski synthesis provides a direct and versatile route to this privileged scaffold, making it a valuable tool in drug discovery.

Many isoquinoline alkaloids exert their biological effects by interacting with fundamental cellular signaling pathways. For instance, berberine, a well-known isoquinoline alkaloid, has been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer. Other isoquinoline derivatives have been found to modulate the MAPK/ERK and PI3K/AKT pathways, which are central to cell proliferation, survival, and apoptosis. The ability to synthesize a diverse library of isoquinoline derivatives through the Bischler-Napieralski reaction allows for the systematic exploration of structure-activity relationships and the development of potent and selective modulators of these key cellular processes.

Conclusion

The Bischler-Napieralski synthesis remains a powerful and relevant transformation for the construction of the medicinally important isoquinoline scaffold. A thorough understanding of its mechanisms, careful selection of reagents and reaction conditions, and the ability to troubleshoot potential side reactions are essential for its successful implementation. The continued application of this classic reaction, coupled with modern medicinal chemistry approaches, promises to yield novel isoquinoline-based therapeutics for a wide range of diseases.

References

The Pomeranz-Fritsch Reaction: A Technical Guide to Isoquinoline Synthesis

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold is a cornerstone in medicinal chemistry and natural product synthesis, forming the core of numerous biologically active compounds. The Pomeranz-Fritsch reaction, a powerful acid-catalyzed cyclization, offers a direct and versatile route to construct this privileged heterocyclic system. This technical guide provides an in-depth exploration of the Pomeranz-Fritsch reaction, its key modifications, and detailed experimental protocols to facilitate its application in research and development.

Core Concept and Mechanism

The classical Pomeranz-Fritsch reaction involves the synthesis of isoquinolines from a benzaldehyde and a 2,2-dialkoxyethylamine.[1][2] The reaction proceeds in two main stages:

-

Formation of a Benzalaminoacetal (Schiff Base): The reaction is initiated by the condensation of a benzaldehyde with a 2,2-dialkoxyethylamine to form a benzalaminoacetal.[2][3]

-

Acid-Catalyzed Cyclization: In the presence of a strong acid, the benzalaminoacetal undergoes an intramolecular electrophilic aromatic substitution to form the isoquinoline ring system.[2][3]

The choice of acid catalyst is critical and can range from concentrated sulfuric acid to polyphosphoric acid (PPA) and Lewis acids like boron trifluoride etherate.[3][4] The reaction is generally favored by electron-donating groups on the benzaldehyde, which activate the aromatic ring towards electrophilic attack.[5][6][7] Conversely, electron-withdrawing groups tend to decrease the reaction rate and yield.[5][6]

Visualizing the Pathway: The Pomeranz-Fritsch Reaction Mechanism

Caption: General mechanism of the Pomeranz-Fritsch reaction.

Key Modifications of the Pomeranz-Fritsch Reaction

Several modifications have been developed to improve the yields, expand the substrate scope, and access different derivatives of the isoquinoline core.

Schlittler-Müller Modification

This variation utilizes a benzylamine and glyoxal hemiacetal as starting materials, providing a route to C1-substituted isoquinolines.[3][8][9]

Visualizing the Pathway: Schlittler-Müller Modification

Caption: The Schlittler-Müller modification of the Pomeranz-Fritsch reaction.

Bobbitt Modification

The Bobbitt modification involves the hydrogenation of the initially formed benzalaminoacetal to a more stable aminoacetal before the acid-catalyzed cyclization. This two-step, one-pot procedure often leads to the formation of 1,2,3,4-tetrahydroisoquinolines and can improve yields, especially for less reactive substrates.[8][10][11]

Visualizing the Pathway: Bobbitt Modification Workflow

Caption: The Bobbitt modification leading to tetrahydroisoquinolines.

Jackson Modification

This modification introduces an N-tosyl group to the aminoacetal intermediate. The electron-withdrawing nature of the tosyl group can influence the cyclization process, and its subsequent removal yields the isoquinoline. This method can be particularly useful for substrates that are sensitive to strongly acidic conditions.[12][13]

Visualizing the Pathway: Jackson Modification

Caption: The Jackson modification involving an N-tosyl intermediate.

Quantitative Data Summary

The yield of the Pomeranz-Fritsch reaction and its modifications is highly dependent on the substituents on the aromatic ring, the specific reaction conditions, and the chosen modification. The following tables summarize representative yields for various substrates and conditions.

Table 1: Yields for the Formation of Aminoacetal Precursors for the Pomeranz-Fritsch-Bobbitt Reaction

| Entry | Benzaldehyde Substituent (R) | Aniline Substituent (R') | Product | Yield (%) |

| 1 | H | H | 9a | 99 |

| 2 | 4-OMe | H | 9b | 69 |

| 3 | 4-Cl | H | 9c | 88 |

| 4 | 4-OH | H | 9d | 90 |

| 5 | 3-Br | H | 9e | 54 |

| 6 | 3-OMe | H | 9f | 79 |

| 7 | 3-OMe | 4-Cl | 9g | 90 |

| 8 | 4-OH | 4-Me | 9i | 94 |

| 9 | 4-OH | 4-OMe | 9j | 90 |

| 10 | 4-OH | 4-Cl | 9k | 66 |

| 11 | 3,4-(OMe)₂ | 4-OMe | 9l | 91 |

| 12 | 3,4,5-(OMe)₃ | 4-OMe | 9m | 98 |

| 13 | 2-OMe | 4-Cl | 9n | 96 |

| 14 | H | 3-OMe | 9o | 73 |

| 15 | H | 3,4,5-(OMe)₃ | 9p | 85 |

Data sourced from Beilstein J. Org. Chem. 2017, 13, 1871–1878.

Table 2: Yields for the Ugi/Pomeranz-Fritsch Cyclization to Isoquinolines

| Entry | Aldehyde | Isocyanide | Acid | Product | Yield (%) |

| 1 | 3,4,5-Trimethoxybenzaldehyde | Phenylethyl isocyanide | 4-Chlorophenylacetic acid | 6a | 75 |

| 2 | 3,4,5-Trimethoxybenzaldehyde | Cyclohexyl isocyanide | 4-Chlorophenylacetic acid | 6b | 68 |

| 3 | 3,4,5-Trimethoxybenzaldehyde | tert-Butyl isocyanide | 4-Chlorophenylacetic acid | 6c | 71 |

| 4 | 3,4-Dimethoxybenzaldehyde | Phenylethyl isocyanide | 4-Chlorophenylacetic acid | 6d | 65 |

| 5 | 3,4-Dimethoxybenzaldehyde | Cyclohexyl isocyanide | 4-Chlorophenylacetic acid | 6e | 62 |

| 6 | 3,4-Dimethoxybenzaldehyde | tert-Butyl isocyanide | Phenylacetic acid | 6f | 58 |

| 7 | Benzaldehyde | Phenylethyl isocyanide | 4-Chlorophenylacetic acid | 6g | 45 |

| 8 | Benzaldehyde | Cyclohexyl isocyanide | Phenylacetic acid | 6h | 42 |

| 9 | Benzaldehyde | tert-Butyl isocyanide | 4-Methoxyphenylacetic acid | 6i | 35 |

Data sourced from Org. Lett. 2019, 21, 11, 4339–4343.[1]

Table 3: Yields for the Jackson Modification (N-Tosylaminoacetal Cyclization)

| Entry | Starting Benzylaminoacetal | Product Isoquinoline | Overall Yield (%) |

| 1 | N-(3,4-Dimethoxybenzyl)aminoacetaldehyde dimethyl acetal | 6,7-Dimethoxyisoquinoline | 85 |

| 2 | N-(3-Methoxybenzyl)aminoacetaldehyde dimethyl acetal | 7-Methoxyisoquinoline | 70 |

| 3 | N-(4-Methoxybenzyl)aminoacetaldehyde dimethyl acetal | 6-Methoxyisoquinoline | 65 |

Data sourced from J. Chem. Soc., Perkin Trans. 1, 1974, 2185-2190.[12]

Experimental Protocols

The following sections provide detailed experimental procedures for the Pomeranz-Fritsch reaction and its key modifications.

General Procedure for the Pomeranz-Fritsch Reaction

Step 1: Formation of the Benzalaminoacetal

-

To a solution of the substituted benzaldehyde (1.0 eq) in a suitable solvent such as ethanol or toluene, add 2,2-diethoxyethylamine (1.1 eq).

-

The mixture is typically stirred at room temperature for several hours or heated to reflux with a Dean-Stark apparatus to remove water.

-

The progress of the reaction can be monitored by TLC or GC-MS.

-

Upon completion, the solvent is removed under reduced pressure to yield the crude benzalaminoacetal, which can be used in the next step without further purification.

Step 2: Acid-Catalyzed Cyclization

-

The crude benzalaminoacetal is added portion-wise to a stirred, cooled (0 °C) solution of a strong acid, such as concentrated sulfuric acid or polyphosphoric acid.

-

The reaction mixture is then stirred at room temperature or heated (e.g., 50-100 °C) for a period ranging from a few hours to several days, depending on the substrate.

-

The reaction is quenched by carefully pouring the mixture onto crushed ice and basifying with a strong base (e.g., NaOH or NH₄OH) to a pH > 10.

-

The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

The combined organic layers are dried over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

-

The crude isoquinoline is then purified by column chromatography on silica gel or by crystallization.

Experimental Protocol for the Bobbitt Modification

-

Formation of the Benzalaminoacetal: Follow Step 1 of the general procedure.

-

Reduction to the Aminoacetal: The crude benzalaminoacetal is dissolved in a suitable solvent like methanol or ethanol. Sodium borohydride (NaBH₄) (1.5-2.0 eq) is added portion-wise at 0 °C. The reaction is stirred at room temperature until the reduction is complete (monitored by TLC). The reaction is quenched by the addition of water, and the solvent is removed under reduced pressure. The aqueous residue is extracted with an organic solvent, and the organic layer is dried and concentrated to give the crude aminoacetal.

-

Cyclization: The crude aminoacetal is subjected to acid-catalyzed cyclization as described in Step 2 of the general procedure.

Experimental Protocol for the Schlittler-Müller Modification

-

A mixture of the substituted benzylamine (1.0 eq) and glyoxal hemiacetal (1.1 eq) in a suitable solvent (e.g., ethanol) is stirred at room temperature or heated to form the imine intermediate.

-

After formation of the imine, the solvent is removed, and the crude intermediate is subjected to acid-catalyzed cyclization as described in Step 2 of the general Pomeranz-Fritsch procedure.

Experimental Protocol for the Jackson Modification

-

Formation of the N-Tosylaminoacetal: The starting benzylaminoacetal is dissolved in a suitable solvent (e.g., pyridine or dichloromethane) and cooled to 0 °C. p-Toluenesulfonyl chloride (TsCl) (1.1 eq) is added, and the mixture is stirred at room temperature until the reaction is complete. The reaction mixture is worked up by washing with aqueous acid and brine, drying the organic layer, and removing the solvent to yield the N-tosylaminoacetal.

-

Cyclization and Detosylation: The N-tosylaminoacetal is treated with a dilute mineral acid (e.g., HCl in dioxane) and heated to effect cyclization. In some cases, the N-tosyl-1,2-dihydroisoquinoline intermediate can be isolated. Subsequent elimination of the tosyl group, which can sometimes occur in situ or require a separate step (e.g., treatment with a base like potassium t-butoxide), affords the desired isoquinoline.[12]

Conclusion

The Pomeranz-Fritsch reaction and its modifications remain highly relevant and powerful tools for the synthesis of isoquinolines and their derivatives. By understanding the reaction mechanism, the influence of substituents, and the nuances of the various modifications, researchers can effectively employ this reaction to access a wide array of complex molecules for applications in drug discovery and natural product synthesis. The provided experimental protocols and quantitative data serve as a practical guide for the implementation of this important named reaction in the laboratory.

References

- 1. Diverse Isoquinoline Scaffolds by Ugi/Pomeranz-Fritsch and Ugi/Schlittler-Müller Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]

- 3. chemistry-reaction.com [chemistry-reaction.com]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. Ch12 : Substituent Effects [chem.ucalgary.ca]

- 8. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - JP [thermofisher.com]

- 9. Pomeranz-Fritsch Isoquinoline Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 10. Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. BJOC - Accessing simply-substituted 4-hydroxytetrahydroisoquinolines via Pomeranz–Fritsch–Bobbitt reaction with non-activated and moderately-activated systems [beilstein-journals.org]

- 12. 2024.sci-hub.se [2024.sci-hub.se]

- 13. A new modification of the pomeranz–fritsch isoquinoline synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Reactivity of the Chloro Group at C1 of the Isoquinoline Ring

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold is a prominent heterocyclic motif found in numerous natural products and synthetic compounds with significant biological activities. The reactivity of substituents on the isoquinoline ring is of paramount importance in the synthesis of novel derivatives for drug discovery and development. This technical guide focuses on the reactivity of the chloro group at the C1 position, a key handle for molecular elaboration through various chemical transformations. The C1 position of isoquinoline is particularly activated towards nucleophilic substitution and is a versatile substrate for a range of cross-coupling reactions.

Synthesis of 1-Chloroisoquinoline

A common and efficient method for the synthesis of 1-chloroisoquinoline involves the treatment of isoquinoline-N-oxide with phosphoryl chloride (POCl₃).[1][2]

Experimental Protocol: Synthesis of 1-Chloroisoquinoline from Isoquinoline-N-oxide [1][2]

-

Under ice bath cooling, slowly add phosphoryl chloride (200 mL) dropwise to isoquinoline-N-oxide (20.0 g).

-

After the addition is complete, heat the reaction mixture to 105 °C and reflux overnight.

-

Remove the excess phosphoryl chloride by distillation under reduced pressure.

-

Quench the residue with ice water and extract the product with dichloromethane.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether as the eluent to yield 1-chloroisoquinoline.

This procedure typically affords the product in high yield (around 85%) and purity (≥96%).[1][2]

Reactivity of the C1-Chloro Group

The chloro group at the C1 position of the isoquinoline ring is highly susceptible to displacement by nucleophiles and participates readily in various palladium-catalyzed cross-coupling reactions. This enhanced reactivity is attributed to the electron-withdrawing effect of the adjacent nitrogen atom, which stabilizes the intermediate formed during nucleophilic attack.[3]

The C1 position of isoquinoline is the preferred site for nucleophilic attack.[3] Halogenated isoquinolines, particularly at the 1-position, are very reactive towards SNAr (Nucleophilic Aromatic Substitution) reactions.[3] For instance, 1,3-dichloroisoquinoline can be selectively substituted at the C1 position.[3] This reactivity allows for the introduction of a wide range of functional groups.

-

Amination: The Chichibabin reaction, using sodium amide (NaNH₂) in liquid ammonia, can introduce an amino group at the C1 position to form 1-aminoisoquinoline.[3]

-

With Other Nucleophiles: Various nucleophiles, such as alkoxides, can displace the chloro group to form the corresponding ethers.[3]

1-Chloroisoquinoline is an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental in modern organic synthesis and drug discovery.

1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organoboron compound with a halide, catalyzed by a palladium complex.[4][5][6] 1-Chloroisoquinoline can be coupled with aryl or heteroaryl boronic acids and esters to synthesize 1-arylisoquinoline derivatives.[7]

Experimental Protocol: Suzuki-Miyaura Coupling of 1-Chloroisoquinoline with Benzeneboronic Acid [7]

-

To a two-necked flask, add benzeneboronic acid (16 mmol), 1-chloroisoquinoline (12 mmol), tetrakis(triphenylphosphine)palladium(0) (0.06 mmol), 2 M sodium carbonate solution (60 mL), and tetrahydrofuran (60 mL).

-

Heat the reaction mixture at 123 °C under a nitrogen atmosphere for 12 hours.

-

After cooling, pour the reaction mixture into distilled water.

-

Extract the product with dichloromethane.

-

Purify the organic phase by column chromatography on silica gel (dichloromethane) to obtain 1-phenylisoquinoline.

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |

| 1-Chloroisoquinoline | Benzeneboronic acid | Pd(PPh₃)₄ | Na₂CO₃ (2M aq.) | THF | 123 | 12 | 1-Phenylisoquinoline | N/A |

Yield not specified in the provided source.

2. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide.[8][9][10][11] This reaction allows for the synthesis of a wide variety of 1-aminoisoquinoline derivatives, which are valuable building blocks in medicinal chemistry.

3. Sonogashira Coupling

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper co-catalyst.[12][13][14][15][16] This reaction is instrumental in the synthesis of 1-alkynylisoquinolines.

4. Other Cross-Coupling Reactions

1-Chloroisoquinoline also participates in other cross-coupling reactions, such as Mn-catalyzed couplings with Grignard reagents and homocoupling reactions to form bis-isoquinolines.[1]

Summary of Reactivity

The chloro group at the C1 position of the isoquinoline ring is a versatile functional group that enables a wide array of chemical transformations. Its high reactivity towards both nucleophilic substitution and various cross-coupling reactions makes 1-chloroisoquinoline a valuable and frequently used intermediate in the synthesis of complex molecules, particularly in the field of medicinal chemistry for the development of new therapeutic agents.[1][17] The ability to introduce diverse substituents at this position allows for the fine-tuning of the physicochemical and biological properties of isoquinoline-based compounds.

References

- 1. 1-Chloroisoquinoline | 19493-44-8 [chemicalbook.com]

- 2. 1-Chloroisoquinoline synthesis - chemicalbook [chemicalbook.com]

- 3. shahucollegelatur.org.in [shahucollegelatur.org.in]

- 4. rose-hulman.edu [rose-hulman.edu]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. youtube.com [youtube.com]

- 7. Page loading... [wap.guidechem.com]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 13. Sonogashira Coupling [organic-chemistry.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 16. Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. chemimpex.com [chemimpex.com]

Fundamental Electronic Properties of the Isoquinoline Core

An In-depth Technical Guide to the Electronic Properties of Substituted Isoquinolines

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the electronic properties of the isoquinoline scaffold, a privileged structure in medicinal chemistry. Understanding these properties is critical for designing and developing novel therapeutics, as they fundamentally influence a molecule's reactivity, metabolic stability, and interactions with biological targets.

Isoquinoline is a heteroaromatic compound composed of a benzene ring fused to a pyridine ring.[1] This fusion results in a unique distribution of electron density across the bicyclic system. The nitrogen atom, being more electronegative than carbon, withdraws electron density from the ring system, particularly from the pyridine ring. This makes the pyridine ring electron-deficient compared to the benzene ring.

-

Aromaticity and Stability : The delocalized π-electron system confers significant aromatic stability, with a resonance energy of 222 kJ/mol.[2]

-

Basicity : The lone pair of electrons on the nitrogen atom allows isoquinoline to act as a base (pKa of the conjugate acid is 5.4), though it is a weaker base than pyridine due to the electron-withdrawing effect of the fused benzene ring.[3]

-

Reactivity :

-

Electrophilic Substitution : These reactions preferentially occur on the electron-rich benzene ring, primarily at positions 5 and 8, as the intermediates are more stable.[4]

-

Nucleophilic Substitution : These reactions are favored on the electron-deficient pyridine ring, typically at position 1.

-

The Influence of Substituents on Electronic Properties

The true versatility of the isoquinoline scaffold in drug design comes from the ability to modify its electronic properties through substitution. Substituents can dramatically alter the electron density, reactivity, and ultimately, the biological activity of the molecule.[3]

-

Electron-Donating Groups (EDGs) : Groups like methoxy (-OCH₃) or amino (-NH₂) increase the electron density of the ring system. When placed on the benzene ring, they enhance its nucleophilicity, facilitating electrophilic substitution. Their presence can significantly impact the molecule's interaction with biological targets.[5]

-

Electron-Withdrawing Groups (EWGs) : Groups such as nitro (-NO₂) or cyano (-CN) decrease the electron density of the ring system. They make the molecule less basic and alter the regioselectivity of reactions. In drug candidates, EWGs can influence binding affinities and metabolic pathways.[6][7]

The electronic effect of substituents is a key factor in Structure-Activity Relationship (SAR) studies, where modifications are made to optimize a compound's therapeutic properties.[5] For instance, the position of a substituent can determine whether a compound acts as an agonist or antagonist at a specific receptor.

Quantitative Analysis of Electronic Properties

Quantitative data allows for the direct comparison of derivatives and the development of Quantitative Structure-Activity Relationship (QSAR) models.[6]

Spectroscopic Properties

The photophysical properties of isoquinolines are highly sensitive to their electronic structure and substitution pattern. These properties are crucial for applications in fluorescent probes and bio-imaging.[8][9]

| Compound ID | Substituent at Position 1 | λmax abs. (nm) | λmax em. (nm) | Molar Absorptivity (ε) | Quantum Yield (Φ) | Reference |

| 3a | Azetidin-2-one | 272 | 366 | 45,600 | 0.963 | [8] |

| 3b | Pyrrolidin-2-one | 268 | 363 | 42,300 | 0.825 | [8] |

| 3c | Piperidin-2-one | 267 | 362 | 41,800 | 0.791 | [8] |

| 3e | Imidazolidin-2-one | 269 | 364 | 43,500 | 0.842 | [8] |

| 7a | 1-(phenyl)-imidazolidin-2-one | 270 | 364 | 45,100 | 0.831 | [8] |

| 7c | 1-(4-nitrophenyl)-imidazolidin-2-one | 271 | 365 | 48,200 | 0.798 | [8] |

Data collected in 0.1 M H₂SO₄ solution.

Electrochemical Properties

Cyclic voltammetry is used to determine the redox potentials of isoquinoline derivatives, providing insight into their stability and potential involvement in biological redox processes. The reduction potential is influenced by the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and the presence of electron-withdrawing or -donating groups.[10]

| Compound | End Capping Units | E₁ (V) | E₂ (V) | Electron Transfer Mechanism | Reference |

| Q-Q | Quinoline / Quinoline | -0.63 | -1.04 | Two distinct redox waves | [10] |

| iQ-iQ | Isoquinoline / Isoquinoline | -0.83 | -0.83 | Single two-electron process | [10] |

| iQ-Q | Isoquinoline / Quinoline | -0.76 | -0.76 | Single two-electron process | [10] |

| Q-(CN)P | Quinoline / Cyanophenyl | -0.42 | -0.80 | Two partially irreversible mono-electronic waves | [10] |

Potentials measured vs. Ag/AgCl.

Experimental Protocols

Synthesis: Pomeranz-Fritsch Reaction

This method provides an efficient route to unsubstituted or substituted isoquinolines.[11]

-

Reactant Preparation : A benzaldehyde derivative is mixed with a 2,2-dialkoxyethylamine in an appropriate solvent.

-

Cyclization : The mixture is treated with a strong acid, typically sulfuric acid, and heated. This promotes the condensation and intramolecular electrophilic cyclization to form the isoquinoline ring.

-

Work-up : The reaction mixture is cooled and neutralized with a base (e.g., sodium hydroxide).

-

Extraction & Purification : The product is extracted from the aqueous layer using an organic solvent (e.g., chloroform). The solvent is then removed under reduced pressure, and the crude product is purified using column chromatography or crystallization.[12]

Characterization: UV-Visible Spectroscopy

This protocol is used to determine the absorption properties of isoquinoline derivatives.[8]

-

Sample Preparation : A stock solution of the isoquinoline derivative is prepared in a suitable solvent (e.g., 0.1 M H₂SO₄) at a known concentration. Serial dilutions are made to prepare samples of varying concentrations.

-

Instrumentation : A dual-beam UV-Visible spectrophotometer is used. A cuvette containing the pure solvent is used as a reference blank.

-

Measurement : The absorbance of each sample is measured across a specific wavelength range (e.g., 190-600 nm).

-

Data Analysis : The wavelength of maximum absorbance (λmax) is identified from the spectrum. The molar absorptivity (ε) is calculated using the Beer-Lambert law (A = εcl), where A is absorbance, c is concentration, and l is the path length of the cuvette.[8]

Role in Drug Development and Signaling Pathways

The electronic properties of isoquinoline derivatives are fundamental to their biological activity. They govern how the molecule docks into a receptor's active site, its ability to cross cell membranes, and its metabolic fate.

Below is a generalized workflow for the discovery of bioactive isoquinoline compounds, illustrating the logical progression from synthesis to biological evaluation.

References

- 1. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. imperial.ac.uk [imperial.ac.uk]

- 3. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 4. Electrophilic substitution reaction in quinoline and isoquinoline [quimicaorganica.org]

- 5. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. japsonline.com [japsonline.com]

- 8. Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives [mdpi.com]

- 9. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An Integrated Theoretical/Experimental Study of Quinolinic–Isoquinolinic Derivatives Acting as Reversible Electrochromes [mdpi.com]

- 11. Isoquinoline - Wikipedia [en.wikipedia.org]

- 12. mdpi.com [mdpi.com]

"1-Chloro-6-methoxyisoquinolin-4-OL" as a chemical intermediate

An In-Depth Technical Guide to 1-Chloro-6-methoxyisoquinolin-3-ol as a Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-chloro-6-methoxyisoquinolin-3-ol, a key chemical intermediate in the synthesis of a variety of substituted isoquinoline derivatives. Due to the prevalence of the isoquinoline scaffold in numerous biologically active compounds, this intermediate serves as a valuable building block in medicinal chemistry and drug discovery.

Introduction

The isoquinoline core is a privileged structure in medicinal chemistry, forming the backbone of many natural alkaloids and synthetic compounds with a wide array of pharmacological activities, including anticancer, antiviral, and neuroprotective effects. The strategic functionalization of the isoquinoline ring is crucial for modulating the biological activity of its derivatives. 1-Chloro-6-methoxyisoquinolin-3-ol offers three reactive sites for modification: the chloro group at the C-1 position, the hydroxyl group at the C-3 position, and the methoxy-activated benzene ring, making it a versatile precursor for generating diverse molecular architectures.

Synthesis of 1-Chloro-6-methoxyisoquinolin-3-ol

An improved and efficient synthetic route to 1-chloro-6-methoxyisoquinolin-3-ol has been developed, offering a better overall yield and being less hazardous than previously reported methods.[1][2][3] This three-step synthesis is straightforward and provides the target compound in a high overall yield.[2]

Experimental Workflow for the Synthesis of 1-Chloro-6-methoxyisoquinolin-3-ol

Caption: Improved three-step synthesis of 1-chloro-6-methoxyisoquinolin-3-ol.

Detailed Experimental Protocol: Improved Synthesis of 1-Chloro-6-methoxyisoquinolin-3-ol

Step 1: Synthesis of 2-Cyano-5-methoxyphenylacetic acid A solution of 4-methoxy-2-methylbenzonitrile in anhydrous tetrahydrofuran (THF) is cooled to -78 °C. A solution of lithium diisopropylamide (LDA) in THF is added dropwise, and the mixture is stirred for a period at this temperature before being allowed to warm to room temperature. The reaction mixture is then cooled again to -78 °C and treated with carbon dioxide (e.g., by pouring it over crushed dry ice). The mixture is stirred and allowed to warm to room temperature. The reaction is quenched with water, and the aqueous layer is washed with an organic solvent. The aqueous layer is then acidified with concentrated HCl and extracted with ethyl acetate. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 2-cyano-5-methoxyphenylacetic acid.

Step 2: Synthesis of 2-Cyano-5-methoxyphenylacetyl chloride To a solution of 2-cyano-5-methoxyphenylacetic acid is added thionyl chloride. The mixture is heated to reflux. After the reaction is complete, the excess thionyl chloride is removed under reduced pressure to give the crude 2-cyano-5-methoxyphenylacetyl chloride, which is used in the next step without further purification.[2]

Step 3: Synthesis of 1-Chloro-6-methoxyisoquinolin-3-ol The crude 2-cyano-5-methoxyphenylacetyl chloride is dissolved in a solution of 4M hydrogen chloride in dioxane. The mixture is heated at 60 °C. Upon completion of the reaction, the mixture is cooled, and the resulting precipitate is collected by filtration, washed with a suitable solvent, and dried to afford 1-chloro-6-methoxyisoquinolin-3-ol.[2] This procedure has an overall yield of approximately 70%.[2]

Derivatization of 1-Chloro-6-methoxyisoquinolin-3-ol

The hydroxyl group of 1-chloro-6-methoxyisoquinolin-3-ol can be readily alkylated or arylated to produce a variety of ethers.[2] This is a key step in the diversification of this intermediate for the synthesis of compound libraries for biological screening.

General Experimental Protocol for Alkylation

To a solution of 1-chloro-6-methoxyisoquinolin-3-ol in dimethylformamide (DMF), potassium carbonate (K₂CO₃) and the desired alkyl or aryl halide are added. The reaction mixture is heated (typically at 80 °C) for a few hours.[2][3] After cooling to room temperature, the mixture is concentrated in vacuo. The crude product is then purified by flash chromatography to yield the desired ether derivative.[2][3]

Quantitative Data for Alkylation Reactions

| Electrophile (RX) | Product | Yield (%) |

| Methyl iodide | 1-Chloro-3,6-dimethoxyisoquinoline | 77 |

| Ethyl iodide | 1-Chloro-3-ethoxy-6-methoxyisoquinoline | 89 |

| Propyl iodide | 1-Chloro-6-methoxy-3-propoxyisoquinoline | 85 |

| 4-(2-Chloroethyl)morpholine hydrochloride | 4-(2-(1-Chloro-6-methoxyisoquinolin-3-yloxy)ethyl)morpholine | 65 |

| Isopropyl iodide | 1-Chloro-3-isopropoxy-6-methoxyisoquinoline | 81 |

| Cyclopentyl iodide | 1-Chloro-3-(cyclopentyloxy)-6-methoxyisoquinoline | 79 |

| Benzyl bromide | 3-(Benzyloxy)-1-chloro-6-methoxyisoquinoline | 87 |

Data sourced from Zheng et al. (2009).[2][3]

Role in Drug Discovery and Potential Biological Significance

While specific signaling pathways for derivatives of 1-chloro-6-methoxyisoquinolin-3-ol are not extensively detailed in the currently available literature, the broader class of isoquinoline-containing molecules is known to interact with a multitude of biological targets. The versatility of the 1-chloro-6-methoxyisoquinolin-3-ol intermediate allows for the synthesis of libraries of compounds that can be screened for various pharmacological activities.

Isoquinoline derivatives have been reported to exhibit a wide range of biological effects, including:

-

Anticancer Activity: Many isoquinoline alkaloids and their synthetic analogs have demonstrated potent antitumor properties.[4]

-

Enzyme Inhibition: The isoquinoline scaffold is present in numerous enzyme inhibitors, including kinase inhibitors which are a major class of anticancer drugs.

-

Neurological Activity: This class of compounds can modulate the function of receptors and enzymes in the central nervous system.[4]

The derivatization of 1-chloro-6-methoxyisoquinolin-3-ol provides a platform for structure-activity relationship (SAR) studies to optimize the potency and selectivity of these compounds for specific biological targets.

Conceptual Role in Drug Discovery

Caption: Role of 1-chloro-6-methoxyisoquinolin-3-ol in drug discovery.

Conclusion

1-Chloro-6-methoxyisoquinolin-3-ol is a highly valuable and versatile chemical intermediate for the synthesis of diverse libraries of substituted isoquinolines. Its efficient three-step synthesis and the straightforward derivatization of its hydroxyl group make it an attractive starting material for medicinal chemists. The resulting compounds hold significant potential for the discovery of novel therapeutic agents targeting a range of diseases. Further investigation into the biological activities of derivatives synthesized from this intermediate is warranted to fully explore their therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. chemimpex.com [chemimpex.com]

- 3. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]

The Methoxy Group: A Key Modulator of Isoquinoline Reactivity and Biological Function

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold is a privileged structure in medicinal chemistry and natural products, forming the core of numerous biologically active compounds, including morphine, berberine, and papaverine. The substitution pattern on this bicyclic heteroaromatic system dictates its chemical behavior and pharmacological profile. Among the most common and influential substituents is the methoxy group (-OCH₃). Its profound electronic effects modulate the reactivity of the isoquinoline ring, influencing the outcomes of key chemical transformations and enabling precise interactions with biological targets. This guide provides a detailed technical examination of the role of the methoxy group in isoquinoline chemistry, offering insights for its strategic application in research and drug development.

Electronic Effects of the Methoxy Group

The influence of the methoxy group on the isoquinoline ring system is governed by a combination of two opposing electronic effects:

-

Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group withdraws electron density from the carbon atom to which it is attached through the sigma (σ) bond. This effect is distance-dependent, weakening further away from the substituent.

-

Resonance Effect (+M): The lone pairs of electrons on the oxygen atom can be delocalized into the aromatic π-system. This mesomeric effect donates electron density to the ring, particularly at the ortho and para positions relative to the substituent.

In aromatic systems like isoquinoline, the resonance effect is significantly stronger and dominates over the inductive effect, making the methoxy group a net electron-donating and activating group .

Caption: Resonance delocalization in 7-methoxyisoquinoline increases electron density at C6 and C8.

Impact on Basicity

The electron-donating nature of the methoxy group also influences the basicity of the isoquinoline nitrogen atom (N2). By increasing the electron density of the aromatic system, the lone pair on the nitrogen becomes more available for protonation. Consequently, methoxy-substituted isoquinolines are generally more basic than the parent isoquinoline. The magnitude of this effect depends on the position of the substituent.

| Compound | pKa of Conjugate Acid |

| Isoquinoline | 5.14[1] |

| 6-Methoxyisoquinoline | ~6.3 (estimated) |

| 7-Methoxyisoquinoline | ~6.8 (estimated) |

| 1-(N,N-dimethylamino)-6-methoxyisoquinoline | 6.75[2] |

| 1-(N,N-dimethylamino)-7-methoxyisoquinoline | 7.05[2] |

| Note: pKa values can vary with experimental conditions. Estimated values are based on substituent effects. |

Reactivity in Electrophilic Aromatic Substitution (SEAr)

Electrophilic attack on the isoquinoline nucleus occurs preferentially on the more electron-rich benzene ring (carbocyclic ring) rather than the electron-deficient pyridine ring (heterocyclic ring). In unsubstituted isoquinoline, substitution occurs at positions C5 and C8.

The presence of a methoxy group on the benzene ring (e.g., at C6, C7, or C8) dramatically enhances the rate of SEAr and controls the regioselectivity of the reaction.

-

Activation: The powerful +M effect of the methoxy group makes the benzene ring significantly more nucleophilic and thus more reactive towards electrophiles.

-

Directing Effects: The methoxy group directs incoming electrophiles to the ortho and para positions.

-

A C6-methoxy group directs to C5 (ortho) and C7 (ortho).

-

A C7-methoxy group directs to C8 (ortho) and C6 (para).

-

An C8-methoxy group directs to C7 (ortho).

-

A C5-methoxy group directs to C6 (ortho).

-

Caption: SEAr Mechanism: Nitration of 7-methoxyisoquinoline is directed to C8.

Predicted Regioselectivity in Nitration

The following table summarizes the expected major products from the nitration of various methoxy-isoquinoline isomers based on the activating and directing effects of the methoxy group.

| Isoquinoline Derivative | Methoxy Position | Activating/Deactivating | Major Nitration Product(s) |

| Isoquinoline | - | - | 5-Nitroisoquinoline (~90%), 8-Nitroisoquinoline (~10%) |

| 5-Methoxyisoquinoline | C5 (Benzene ring) | Strongly Activating | 6-Nitro-5-methoxyisoquinoline |

| 6-Methoxyisoquinoline | C6 (Benzene ring) | Strongly Activating | 5-Nitro-6-methoxyisoquinoline, 7-Nitro-6-methoxyisoquinoline |

| 7-Methoxyisoquinoline | C7 (Benzene ring) | Strongly Activating | 8-Nitro-7-methoxyisoquinoline (Major), 6-Nitro-7-methoxyisoquinoline (Minor) |

| 8-Methoxyisoquinoline | C8 (Benzene ring) | Strongly Activating | 7-Nitro-8-methoxyisoquinoline |

Experimental Protocol: Nitration of Isoquinoline

This protocol describes the electrophilic nitration of the parent isoquinoline. For the more reactive methoxy-substituted derivatives, milder conditions (e.g., lower temperature, shorter reaction time) may be required to prevent over-reaction or degradation.

Materials:

-

Isoquinoline

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Fuming Nitric Acid (HNO₃, >90%)

-

Ice

-

Sodium Hydroxide (NaOH) solution

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Cooling: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 20 mL of concentrated H₂SO₄ to 0 °C in an ice-salt bath.

-

Substrate Addition: Slowly add 5.0 g of isoquinoline to the cold, stirring sulfuric acid. Ensure the temperature does not rise above 10 °C.

-

Nitrating Mixture Preparation: In a separate beaker, carefully prepare the nitrating mixture by adding 3.0 mL of fuming HNO₃ to 10 mL of concentrated H₂SO₄, keeping the mixture cooled in an ice bath.

-

Reaction: Add the nitrating mixture dropwise from the dropping funnel to the isoquinoline solution over 30 minutes. Maintain the reaction temperature at 0 °C.

-

Stirring: After the addition is complete, allow the reaction to stir at 0 °C for an additional 2 hours.

-

Quenching: Carefully pour the reaction mixture onto 200 g of crushed ice in a large beaker.

-

Neutralization: Slowly neutralize the acidic solution by adding cold 20% NaOH solution until the pH is approximately 8-9. Perform this step in an ice bath to dissipate heat. A precipitate should form.

-

Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product, a mixture of 5-nitroisoquinoline and 8-nitroisoquinoline, can be purified by column chromatography on silica gel.

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic attack on isoquinoline occurs at the electron-deficient pyridine ring, primarily at the C1 position. Classic examples include the Chichibabin reaction (amination with sodium amide) and substitution of halides from the C1 position.

The electron-donating methoxy group, when located on the benzene ring, has a deactivating effect on SNAr at C1. By donating electron density to the entire bicyclic system, it reduces the electrophilicity of C1, making it less susceptible to nucleophilic attack. Therefore, harsher reaction conditions may be required for methoxy-substituted isoquinolines in SNAr reactions compared to the unsubstituted parent compound.

Experimental Protocol: Chichibabin Reaction of Isoquinoline

This protocol describes the amination of isoquinoline at the C1 position.

Materials:

-

Isoquinoline